Caseargrewiin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

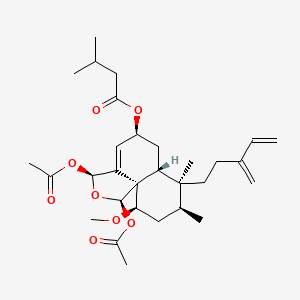

Caseargrewiin A is a diterpenoid of the clerodane group isolated from the bark of Casearia grewiifolia and has been shown to exhibit antimalarial and antimycobacterial activity. It has a role as a metabolite, an antimalarial and an antimycobacterial drug. It is an organic heterotricyclic compound, an acetate ester, a diterpenoid and a cyclic ether.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Caseargrewiin A has demonstrated significant antimalarial properties. Research indicates that it exhibits activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In vitro studies have shown that this compound can inhibit the growth of this parasite, suggesting its potential as a lead compound for developing new antimalarial drugs .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. Studies reveal that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxic Effects on Cancer Cells

This compound has shown cytotoxic effects against several cancer cell lines. In vitro studies have indicated that it can induce apoptosis (programmed cell death) in human cancer cells, including breast and colon cancer cells. This suggests its potential application in cancer therapy, either as a standalone treatment or as an adjunct to existing therapies .

Neuroprotective Effects

Recent research has pointed to the neuroprotective effects of this compound. It has been observed to protect neuronal cells from damage induced by oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The compound's ability to modulate inflammatory pathways may contribute to its protective effects.

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). This could be beneficial in managing conditions like arthritis and other inflammatory diseases .

Metabolism and Bioavailability

Research into the metabolism of this compound indicates that it undergoes rapid degradation in gastric fluid, which may limit its oral bioavailability. Understanding its metabolic pathways is essential for optimizing its formulation for therapeutic use. Studies suggest that modifications to enhance stability could improve its pharmacokinetic profile .

Data Tables

Case Studies

- Antimalarial Activity Study : In a controlled study, this compound was tested against various strains of Plasmodium falciparum. The results indicated a dose-dependent inhibition of parasite growth, highlighting its potential as a novel antimalarial agent.

- Cytotoxicity Evaluation : A series of assays were conducted on human breast cancer cell lines treated with this compound. The findings showed significant reductions in cell viability and increased markers of apoptosis, suggesting effective anticancer properties.

- Neuroprotection Assessment : In vitro models exposed to oxidative stress demonstrated that treatment with this compound significantly reduced neuronal cell death compared to untreated controls, indicating its protective role against neurodegeneration.

Analyse Chemischer Reaktionen

Stability Under Physiological Conditions

Clerodane diterpenes exhibit pH-dependent stability. For example:

-

Caseargrewiin F and Casearin B degrade rapidly in simulated gastric fluid (pH 1.2), with degradation mediated by esterase activity rather than cytochrome P-450 enzymes .

-

Degradation pathways involve hydrolysis of ester bonds, yielding dialdehyde derivatives (e.g., Caseargrewiin F dialdehyde ) .

Metabolic Reactions in Liver Microsomes

Hepatic metabolism studies reveal:

-

Both Caseargrewiin F and Casearin B undergo oxidation and conjugation, with high hepatic extraction ratios (predicted hepatic clearance: 327–648 nmol/min/mg protein) .

-

Michaelis-Menten kinetics parameters:

These data suggest limited oral bioavailability due to extensive first-pass metabolism .

Chemical Modifications and Functional Group Reactivity

Clerodane diterpenes participate in reactions typical of their functional groups:

-

Oxidation : Friedelin (a triterpene precursor) undergoes three-step oxidation at carbon 29 via CYP712K4 to form maytenoic acid, a pathway relevant to clerodane biosynthesis .

-

Reduction : Ester bonds in Caseargrewiin F are reduced in vivo, forming alcohol derivatives .

-

Hydrolysis : Susceptibility to esterase-mediated hydrolysis dictates metabolic fate (e.g., conversion to dialdehydes) .

Cytotoxicity and Bioactivity-Linked Reactivity

-

Caseargrewiin G (structurally similar to Caseargrewiin A) shows cytotoxicity against cancer cell lines (IC₅₀: 0.90–6.10 µg/mL) via membrane disruption and DNA damage .

-

Casearin B modulates inflammatory pathways by inhibiting nitric oxide (NO) and COX-2 production .

Synthetic and Extraction Methodologies

While direct synthetic routes for this compound are undocumented, related clerodanes are obtained via:

-

Natural Extraction : Ethanol/methanol solvent extraction followed by chromatographic purification .

-

Semi-Synthesis : Functional group modifications (e.g., ester hydrolysis, oxidation) of isolated diterpenes .

Challenges in Reaction Optimization

-

Low Stability : Rapid gastric degradation limits therapeutic utility .

-

Stereochemical Complexity : Multi-ring systems hinder synthetic reproducibility .

While this compound-specific data remain absent, its structural similarity to characterized analogs suggests shared reactivity profiles. Further studies should prioritize isolation, structural elucidation, and targeted reaction mapping for this compound.

Eigenschaften

Molekularformel |

C30H44O8 |

|---|---|

Molekulargewicht |

532.7 g/mol |

IUPAC-Name |

[(1R,3S,5S,6aR,7S,8S,10R,10aR)-1,3-diacetyloxy-10-methoxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 3-methylbutanoate |

InChI |

InChI=1S/C30H44O8/c1-10-18(4)11-12-29(8)19(5)14-25(34-9)30-23(27(35-20(6)31)38-28(30)36-21(7)32)15-22(16-24(29)30)37-26(33)13-17(2)3/h10,15,17,19,22,24-25,27-28H,1,4,11-14,16H2,2-3,5-9H3/t19-,22+,24+,25+,27+,28-,29-,30-/m0/s1 |

InChI-Schlüssel |

OSFRHUJJEKKRCH-GTMUTZHESA-N |

Isomerische SMILES |

C[C@H]1C[C@H]([C@@]23[C@@H]([C@@]1(C)CCC(=C)C=C)C[C@@H](C=C2[C@@H](O[C@@H]3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)OC |

Kanonische SMILES |

CC1CC(C23C(C1(C)CCC(=C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)CC(C)C)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.